Lipophilicity-Driven SAR Differentiation: Computed XLogP3-AA and LogP Comparison
The computed partition coefficient (XLogP3-AA) for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is 2.2 [1], which is significantly higher than that of the unsubstituted 3,8-diazabicyclo[3.2.1]octane core (LogP approximately -0.5 to 0.0) and the 3,8-dimethyl analog (XLogP ~0.5). This increase in lipophilicity is driven by the benzyl group at the N3 position and the methyl group at N8, which enhance membrane permeability potential while maintaining the bridged bicyclic architecture . In contrast, the regioisomeric 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane, while isomeric, may exhibit differential conformational preferences due to the placement of the bulky benzyl substituent adjacent to the bridgehead [2]. The higher LogP value of the target compound positions it advantageously for crossing the blood-brain barrier, a critical attribute for CNS-targeted drug discovery programs, while the retention of two hydrogen bond acceptors preserves potential for specific receptor interactions [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Unsubstituted 3,8-diazabicyclo[3.2.1]octane: LogP ~ -0.5 to 0.0; 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane: XLogP ~0.5 |
| Quantified Difference | Approximately 1.7 to 2.7 LogP units higher than baseline scaffolds |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher LogP is a key differentiator for projects requiring improved passive membrane permeability, such as CNS drug discovery, where the target compound's LogP of 2.2 falls within the optimal range for brain penetration (typically 2-4).
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 422671, 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. View Source
- [2] Barlocco D, Cignarella G, Vianello P, Villa S, Pinna GA, Fadda P, Fratta W. Synthesis and mu-opioid receptor affinity of a new series of nitro substituted 3,8-diazabicyclo[3.2.1]octane derivatives. Il Farmaco. 1998;53(8-9):557-562. View Source
